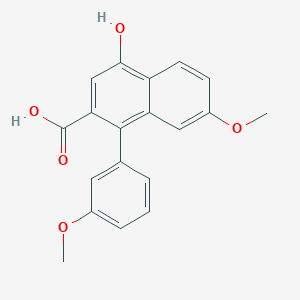
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is a complex organic compound with a naphthalene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-naphthol.
Condensation Reaction: The initial step involves a condensation reaction between 3-methoxybenzaldehyde and 2-naphthol in the presence of a base such as sodium hydroxide to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate to introduce the carboxylic acid functional group.
Methoxylation: The final step involves the methoxylation of the hydroxyl groups using a methylating agent such as dimethyl sulfate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Vanilmandelic Acid:
Homovanillic Acid:
Uniqueness
4-Hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid is unique due to its naphthalene core structure, which imparts distinct chemical properties and potential applications compared to other similar compounds. Its combination of hydroxyl and methoxy groups further enhances its reactivity and versatility in various chemical reactions.
Properties
CAS No. |
7249-84-5 |
|---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O5/c1-23-12-5-3-4-11(8-12)18-15-9-13(24-2)6-7-14(15)17(20)10-16(18)19(21)22/h3-10,20H,1-2H3,(H,21,22) |
InChI Key |
FXEUFXCGLMYGES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=C2C=C1)O)C(=O)O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



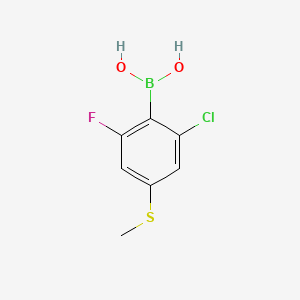
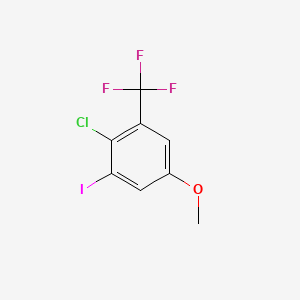
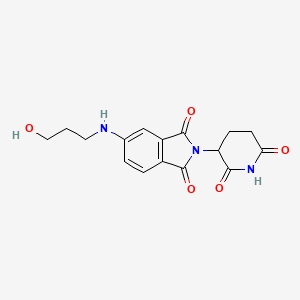


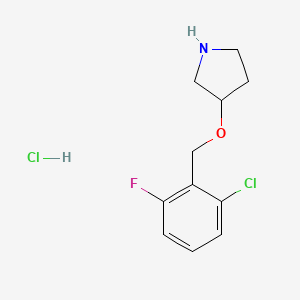
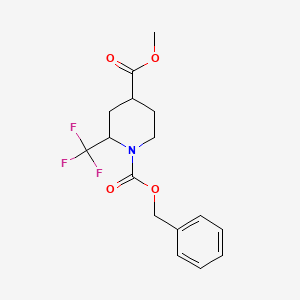
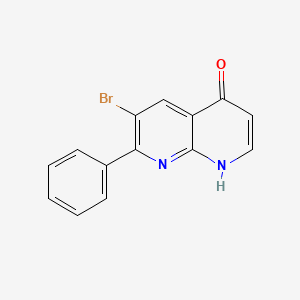
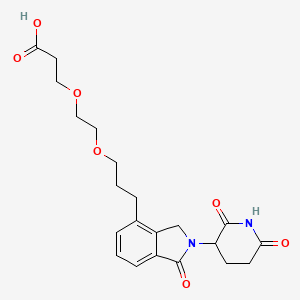

![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
